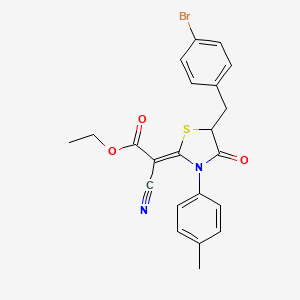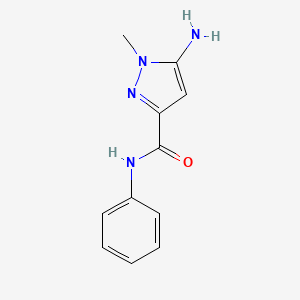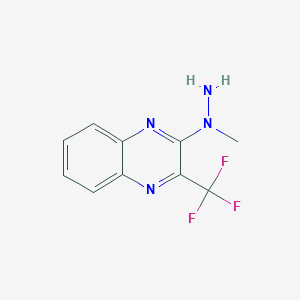
3-(4-Ethylphenyl)-1-((3-(4-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)chinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Schreiner’s Thiourea: Diese Verbindung spielt eine entscheidende Rolle in der Organokatalyse. Insbesondere N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thiourea (allgemein bekannt als Schreiner’s Thiourea) wurde weit verbreitet eingesetzt. Es aktiviert Substrate und stabilisiert sich entwickelnde negative Ladungen (z. B. Oxyanionen) während Reaktionen durch den Einsatz expliziter doppelter Wasserstoffbrückenbindungen. Forscher haben dieses Motiv genutzt, um organische Transformationen zu fördern, was es zu einem wertvollen Werkzeug in der synthetischen Chemie macht .
- Der Trifluormethylphenyl-Sulfone-Rest in dieser Verbindung kann mit Arylthiolatanionen Elektronendonor-Akzeptor (EDA)-Komplexe bilden. Unter Bestrahlung mit sichtbarem Licht erfolgt eine intramolekulare Einzelelektronenübertragung (SET)-Reaktion, die zur S-Trifluormethylierung von Thiophenolen führt. Diese Anwendung unterstreicht das Potenzial der Verbindung in photochemischen Prozessen .
Organokatalyse
Sichtlicht-vermittelte Reaktionen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and reduction reactions.", "Starting Materials": [ "4-ethylphenylamine", "4-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "2-nitrobenzoyl chloride", "2-chloro-4,6-dimethoxyquinazoline", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde by condensation reaction between 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by oxidation of the aldehyde group using sodium hydroxide and water.", "Step 3: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reaction with thionyl chloride.", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by cyclization reaction between 2-chloro-4,6-dimethoxyquinazoline and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of sodium hydride.", "Step 5: Synthesis of 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reduction of the nitro group in 2-nitrobenzoyl chloride using sodium borohydride, followed by condensation reaction with 4-ethylphenylamine in the presence of acetic anhydride and chloroform." ] } | |
CAS-Nummer |
1358223-80-9 |
Molekularformel |
C26H19F3N4O3 |
Molekulargewicht |
492.458 |
IUPAC-Name |
3-(4-ethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-2-16-7-13-19(14-8-16)33-24(34)20-5-3-4-6-21(20)32(25(33)35)15-22-30-23(31-36-22)17-9-11-18(12-10-17)26(27,28)29/h3-14H,2,15H2,1H3 |
InChI-Schlüssel |
VRBYQIBSQPLSQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)
![3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2571432.png)

![N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571435.png)
![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2571437.png)
![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)



![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)

